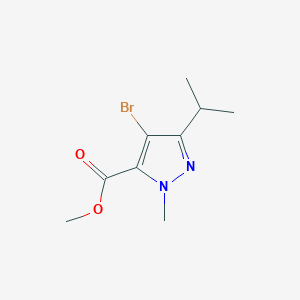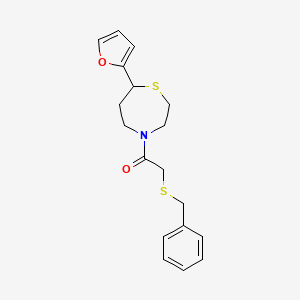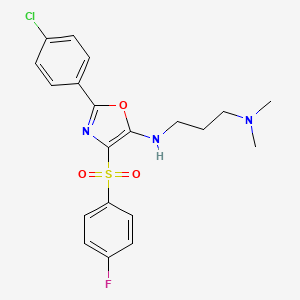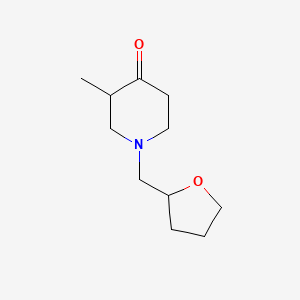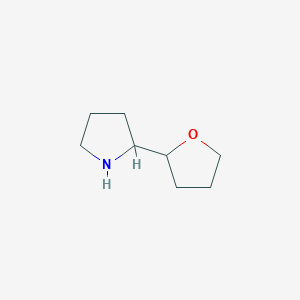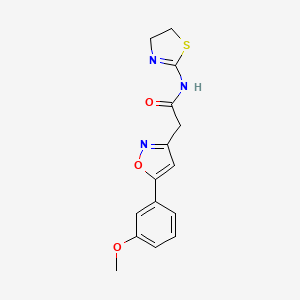
N-(4,5-dihydrothiazol-2-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydrothiazol-2-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, also known as DTA-1, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. DTA-1 has been found to modulate the immune system and has shown promising results in preclinical studies.
科学的研究の応用
Anticancer and Antiviral Activities
Research has demonstrated that thiazolidinone derivatives, including compounds structurally related to N-(4,5-dihydrothiazol-2-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, show selective inhibition of leukemia cell lines and potent activity against viruses like the Tacaribe TRVL 11 573 strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013). These findings suggest potential applications in developing novel anticancer and antiviral therapies.
Antimicrobial Activities
Thiazole derivatives have also been synthesized and tested for their antimicrobial efficacy against a range of bacterial and fungal species. These compounds have shown significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).
Selective β3-adrenergic Receptor Agonists
Studies on N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have shown potent agonistic activity against the β3-adrenergic receptor, highlighting their potential in treating conditions like obesity and type 2 diabetes through the modulation of metabolic pathways (Maruyama, Onda, Suzuki, Hayakawa, Takahashi, Matsui, Takasu, Nagase, & Ohta, 2012).
Adenosine A3 Receptor Antagonists
Optimization of thiazole-acetamide derivatives has led to the identification of potent and selective adenosine A3 receptor antagonists, which may have implications in designing therapies for conditions mediated by this receptor, including inflammatory and cardiovascular diseases (Press, Keller, Tranter, Beer, Jones, Faessler, Heng, Lewis, Howe, Gedeck, Mazzoni, & Fozard, 2004).
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-4-2-3-10(7-12)13-8-11(18-21-13)9-14(19)17-15-16-5-6-22-15/h2-4,7-8H,5-6,9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOZURRMAVLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydrothiazol-2-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

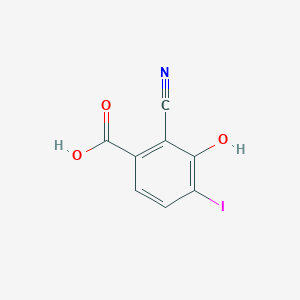
![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)
![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)
![2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
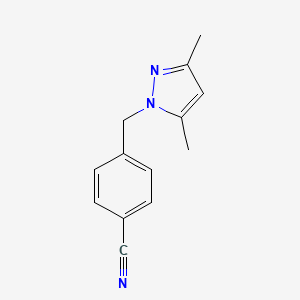

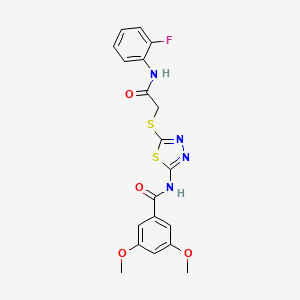
![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
